1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol
Overview
Description
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and reactivity to the molecule, making it a key intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable alcohol under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol.
5-Chloro-2-(trifluoromethyl)pyridine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
Properties
Molecular Formula |
C7H5ClF3NO |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H |
InChI Key |
IGZQNCMMZLCGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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